molecular formula C73H151N3O12S B12781906 Einecs 272-621-7 CAS No. 68900-69-6

Einecs 272-621-7

Cat. No.: B12781906
CAS No.: 68900-69-6
M. Wt: 1295.1 g/mol
InChI Key: NGDCHGAFUACGBU-FDHLRHKQSA-N
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Description

bis(2-ethylhexyl) phthalate (DEHP) , is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible and durable. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

DEHP is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include temperatures ranging from 140°C to 160°C and a reaction time of several hours.

Industrial Production Methods

In industrial settings, DEHP production involves a continuous process where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The esterification reaction is carried out under controlled conditions, and the product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

DEHP primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

    Hydrolysis: DEHP can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of phthalic acid and 2-ethylhexanol.

    Oxidation: DEHP can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of phthalic acid and other oxidation products.

    Substitution: DEHP can undergo substitution reactions where the ester groups are replaced by other functional groups.

Major Products Formed

    Hydrolysis: Phthalic acid and 2-ethylhexanol.

    Oxidation: Phthalic acid and various oxidation products.

    Substitution: Depending on the substituent, various ester derivatives can be formed.

Scientific Research Applications

DEHP has a wide range of applications in scientific research, including:

    Chemistry: DEHP is used as a plasticizer in the production of flexible PVC, which is used in various laboratory equipment and materials.

    Biology: DEHP is studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.

    Medicine: DEHP is used in medical devices such as blood bags and intravenous tubing due to its ability to make PVC flexible.

    Industry: DEHP is used in the production of consumer goods such as toys, flooring, and wall coverings.

Mechanism of Action

DEHP exerts its effects primarily through its interaction with the endocrine system. It can mimic or interfere with the action of natural hormones, leading to disruptions in hormonal balance. DEHP is known to bind to estrogen receptors, affecting the regulation of genes involved in reproductive and developmental processes.

Comparison with Similar Compounds

Similar Compounds

    Dioctyl phthalate (DOP): Similar to DEHP, DOP is used as a plasticizer in PVC production.

    Diisononyl phthalate (DINP): Another phthalate plasticizer with similar applications to DEHP.

    Diisodecyl phthalate (DIDP): Used as a plasticizer in various industrial applications.

Uniqueness of DEHP

DEHP is unique due to its widespread use and extensive research on its health and environmental impacts. It is one of the most studied phthalates, and its potential endocrine-disrupting effects have led to increased regulatory scrutiny and efforts to find safer alternatives.

Properties

CAS No.

68900-69-6

Molecular Formula

C73H151N3O12S

Molecular Weight

1295.1 g/mol

IUPAC Name

dimethyl sulfate;1-[ethyl-[2-[ethyl-[2-[2-hydroxypropyl-[(E)-prop-1-enyl]amino]ethyl]amino]ethyl]amino]propan-2-ol;octadecanoic acid

InChI

InChI=1S/3C18H36O2.C17H37N3O2.C2H6O4S/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-6-9-20(15-17(5)22)13-11-18(7-2)10-12-19(8-3)14-16(4)21;1-5-7(3,4)6-2/h3*2-17H2,1H3,(H,19,20);6,9,16-17,21-22H,7-8,10-15H2,1-5H3;1-2H3/b;;;9-6+;

InChI Key

NGDCHGAFUACGBU-FDHLRHKQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCN(CCN(CC)CC(C)O)CCN(CC(C)O)/C=C/C.COS(=O)(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCN(CCN(CC)CC(C)O)CCN(CC(C)O)C=CC.COS(=O)(=O)OC

Origin of Product

United States

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